molecular formula C9H11N3O4 B14855669 Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate

Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate

Cat. No.: B14855669
M. Wt: 225.20 g/mol
InChI Key: JBWXVQCNDREEQI-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group at the 4-position, an aminoethyl group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction typically proceeds under mild conditions with the use of ammonium acetate as a catalyst. The starting materials for this synthesis are often readily available or can be easily prepared.

Another method involves the reduction of nitrile groups in the presence of an amide and aryl halide functionalities . This chemoselective reduction is a key step in the synthesis of the compound from methyl cyanoacetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with a metal catalyst for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring. These products can be further utilized in various applications.

Scientific Research Applications

Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate include:

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and an aminoethyl group on the pyridine ring allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate

InChI

InChI=1S/C9H11N3O4/c1-16-9(13)8-5-7(12(14)15)4-6(11-8)2-3-10/h4-5H,2-3,10H2,1H3

InChI Key

JBWXVQCNDREEQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CCN)[N+](=O)[O-]

Origin of Product

United States

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